molecular formula C24H21NO4 B12215855 5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Cat. No.: B12215855
M. Wt: 387.4 g/mol
InChI Key: YWIBMCIYKOAMQW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound that features a phenol group, a benzyloxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyloxy group: This step often involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol depends on its specific application:

    Biological Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways: It could influence signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-[4-(2-hydroxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol: Similar structure but with a hydroxy group instead of a methoxy group.

    5-(Benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]phenol: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C24H21NO4/c1-16-23(20-10-6-7-11-22(20)27-2)24(29-25-16)19-13-12-18(14-21(19)26)28-15-17-8-4-3-5-9-17/h3-14,26H,15H2,1-2H3

InChI Key

YWIBMCIYKOAMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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